N-[4-({2-amino-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxalin-3-yl}sulfonyl)phenyl]acetamide
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Overview
Description
N-[4-({2-amino-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxalin-3-yl}sulfonyl)phenyl]acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinoxaline core, a morpholine ring, and an acetamide group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({2-amino-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxalin-3-yl}sulfonyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials
Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinoxaline core is replaced by the morpholine moiety.
Acetamide Formation: The final step involves the acylation of the amino group with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, solvents, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-({2-amino-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxalin-3-yl}sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinoxaline N-oxides, while reduction may yield reduced quinoxaline derivatives.
Scientific Research Applications
N-[4-({2-amino-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxalin-3-yl}sulfonyl)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-({2-amino-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxalin-3-yl}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds with a quinoxaline core, such as quinoxaline N-oxides and quinoxaline-2,3-diones.
Morpholine Derivatives: Compounds containing a morpholine ring, such as 4-(2-aminoethyl)morpholine and N-(2-morpholinoethyl)acetamide.
Uniqueness
N-[4-({2-amino-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxalin-3-yl}sulfonyl)phenyl]acetamide is unique due to its combination of a quinoxaline core, a morpholine ring, and an acetamide group. This unique structure contributes to its diverse biological activities and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C24H26N6O4S |
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Molecular Weight |
494.6 g/mol |
IUPAC Name |
N-[4-[2-amino-1-(2-morpholin-4-ylethyl)pyrrolo[3,2-b]quinoxalin-3-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C24H26N6O4S/c1-16(31)26-17-6-8-18(9-7-17)35(32,33)22-21-24(28-20-5-3-2-4-19(20)27-21)30(23(22)25)11-10-29-12-14-34-15-13-29/h2-9H,10-15,25H2,1H3,(H,26,31) |
InChI Key |
WUEJTRNTDAFMKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCN5CCOCC5)N |
Origin of Product |
United States |
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